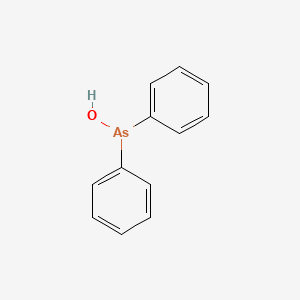

Diphenylarsinous acid

Description

Properties

CAS No. |

6217-24-9 |

|---|---|

Molecular Formula |

C12H11AsO |

Molecular Weight |

246.14 g/mol |

IUPAC Name |

diphenylarsinous acid |

InChI |

InChI=1S/C12H11AsO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |

InChI Key |

BCAYVPQNDJXTHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)O |

Origin of Product |

United States |

Coordination Chemistry of Diphenylarsinous Acid Derived Ligands

Design and Synthesis of Novel Arsenic-Based Ligands

Monodentate arsenic ligands, particularly those derived from diphenylarsinous acid, have attracted considerable attention in coordination chemistry. Arsenic(III) halides serve as crucial starting materials for the preparation of these ligands. A wide variety of monodentate arsenic ligands have been synthesized and have demonstrated higher catalytic activity in certain reactions, such as the copper-free Sonogashira cross-coupling reaction, when compared to their triphenylphosphine counterparts. This enhanced activity is attributed to the differences in the electronic features of the lone pairs between arsenic and phosphorus atoms.

Recent research has focused on the development of chiral bis(arsine) ligands for asymmetric catalysis. For instance, the chiral ligand N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine (BiAsBA) was synthesized in a three-step process. A key step in this synthesis involved a palladium-catalyzed arsination to introduce the -AsPh₂ group. The molecular structure and absolute configuration of the BiAsBA ligand were confirmed by single-crystal X-ray crystallography. In the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, this bis(arsine) ligand demonstrated high conversion rates and modest enantioselectivity. Notably, under the same reaction conditions, BiAsBA provided a higher enantiomeric excess than the analogous phosphorus-based "Trost standard ligand" acs.org.

| Ligand Name | Abbreviation | Application | Key Finding |

| N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine | BiAsBA | Asymmetric allylic alkylation | Higher enantioselectivity than its phosphorus analog in certain reactions. acs.org |

| Triphenylarsine | AsPh₃ | General coordination chemistry | Serves as a fundamental monodentate arsenic ligand for comparative studies. |

Hybrid ligands incorporating both a "hard" oxygen donor and a "soft" arsenic donor offer unique coordination possibilities due to the different affinities of these donor atoms for various metal centers. Research in this area has led to the synthesis and characterization of novel metal complexes with interesting structural and spectral properties.

An example of such work is the synthesis of oxo-manganese(II)-arsine complexes using ligands derived from o-R₂AsC₆H₄CO₂H (where R can be a phenyl or p-tolyl group). These hybrid oxygen-arsenic ligands coordinate to manganese(II) to form binuclear complexes. For instance, the reaction of Mn(O₂CMe)₂ with o-Ph₂AsC₆H₄CO₂H in ethanol leads to the formation of [Mn₂O{(o-Ph₂AsC₆H₄CO₂)₂(H₂O)₅}·(H₂O)]. Similarly, using the p-tolyl derivative yields [Mn₂O{(o-(p-Tol)₂AsC₆H₄CO₂)₂(H₂O)₅}·(H₂O)]. These complexes have been characterized by elemental analysis, thermogravimetric studies, and various spectroscopic techniques including IR, reflectance, and EPR spectroscopy orientjchem.orgresearchgate.net. The infrared spectra of these complexes provide valuable information about the coordination mode of the carboxylate group and the presence of the Mn-O-Mn bridge orientjchem.org.

| Ligand | Metal Ion | Resulting Complex Formula | Spectroscopic Characterization |

| o-Ph₂AsC₆H₄CO₂H | Mn(II) | [Mn₂O{(o-Ph₂AsC₆H₄CO₂)₂(H₂O)₅}·(H₂O)] | IR, Reflectance, EPR orientjchem.org |

| o-(p-Tol)₂AsC₆H₄CO₂H | Mn(II) | [Mn₂O{(o-(p-Tol)₂AsC₆H₄CO₂)₂(H₂O)₅}·(H₂O)] | IR, Reflectance, EPR orientjchem.org |

The success of bulky biaryldialkyl monophosphine ligands, known as Buchwald ligands, in palladium-catalyzed cross-coupling reactions has inspired the development of their arsenic analogs, termed Arsa-Buchwald ligands. These ligands have been found to be particularly effective for sterically hindered substrates in reactions like the Suzuki-Miyaura coupling. The longer arsenic-palladium bond in the resulting complexes is thought to facilitate the transmetalation step of the catalytic cycle rsc.org.

A variety of Arsa-Buchwald ligands with different alkyl and aryl substituents have been synthesized and their steric and electronic properties have been computationally analyzed rsc.orgrsc.org. For example, a series of ligands with varying alkyl groups (e.g., methyl, cyclopentyl, tert-butyl) have been prepared and their catalytic activity in the Suzuki-Miyaura coupling of sterically hindered substrates has been evaluated. It was found that the ligand bearing a cyclopentyl group exhibited the highest catalytic activity rsc.org. These findings highlight the potential of Arsa-Buchwald ligands to outperform their phosphine (B1218219) counterparts in certain challenging cross-coupling reactions rsc.orgrsc.org.

| Ligand Type | Key Feature | Application | Finding |

| Arsa-Buchwald | Arsenic analog of Buchwald ligands | Suzuki-Miyaura coupling | Effective for sterically hindered substrates due to longer As-Pd bond. rsc.orgrsc.org |

| Cyclopentyl-substituted Arsa-Buchwald | Optimized alkyl substituent | Suzuki-Miyaura coupling | Showed the highest catalytic activity among a series of tested ligands. rsc.org |

Formation and Characterization of Metal-Diphenylarsinous Acid Complexes

The formation of metal complexes with this compound-derived ligands leads to a diverse range of coordination compounds with varying geometries and stereochemical properties. The characterization of these complexes is crucial for understanding their structure-activity relationships.

The coordination of this compound-derived ligands to metal centers can result in various coordination modes. In the case of hybrid oxygen-arsenic ligands like o-R₂AsC₆H₄CO₂H, the carboxylate group can coordinate in a monodentate or bidentate fashion, while the arsenic atom also binds to the metal center. In the synthesized oxo-manganese(II) complexes, the ligand utilizes both the oxygen from the carboxylate and the arsenic atom for coordination, leading to a binuclear structure with a µ-oxo bridge orientjchem.org.

Stereoisomerism is a common feature in coordination chemistry, and complexes derived from this compound ligands are no exception. The arrangement of ligands around the central metal ion can lead to different spatial arrangements, resulting in stereoisomers. There are two main types of stereoisomerism: geometrical isomerism (cis-trans and fac-mer) and optical isomerism (enantiomers) slideshare.netntu.edu.sglibretexts.org.

The use of chiral ligands derived from this compound, such as the previously mentioned BiAsBA, introduces chirality into the coordination sphere, which is essential for asymmetric catalysis acs.org. The synthesis of such chiral arsines and their coordination to metal centers allows for the creation of chiral catalysts that can influence the stereochemical outcome of a chemical reaction. The design of chiral ligands has evolved from C₂-symmetric systems to non-symmetrical ones, which in many cases have shown superior performance in various metal-catalyzed reactions nih.gov. The stereochemistry of the resulting metal complexes is crucial as it dictates the enantioselectivity of the catalytic transformation. The study of stereoisomerism in these complexes often involves techniques such as circular dichroism spectroscopy and X-ray crystallography to determine the absolute configuration of the chiral centers ntu.edu.sglibretexts.orgirb.hrlibretexts.org.

Catalytic Applications of this compound Coordination Complexes

Coordination complexes featuring ligands derived from this compound have been investigated for their catalytic prowess, particularly in palladium-catalyzed cross-coupling reactions. The arsenic center's electronic nature and the steric bulk of the phenyl groups can modulate the reactivity of the metallic core, impacting the efficiency of catalytic cycles.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Cross-Coupling, Suzuki-Miyaura Cross-Coupling)

While phosphine ligands have been the workhorses in palladium-catalyzed cross-coupling reactions, research has explored the utility of arsine ligands, including those analogous to this compound derivatives. In the realm of Sonogashira cross-coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, palladium complexes stabilized by arsenic-containing ligands have demonstrated catalytic activity. For instance, triphenylarsine-stabilized palladium complexes have been utilized in Sonogashira reactions. These complexes facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

The performance of these arsenic-ligated catalysts can be compared to their more common phosphine analogues. The choice of ligand can significantly impact reaction rates, yields, and catalyst stability.

| Coupling Reaction | Ligand Type | Metal Catalyst | Key Findings |

| Sonogashira Cross-Coupling | Triphenylarsine | Palladium | Catalytically active in forming C-C bonds. |

| Suzuki-Miyaura Cross-Coupling | Biphenyl-based Arsine | Palladium | Effective in related Pd-catalyzed arsination reactions. rsc.org |

Investigation of Metal-Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand actively participate in a chemical transformation. This cooperative action can lower activation barriers and open up new reaction pathways. While the concept of MLC is well-established, its exploration in the context of arsenic-containing ligands is an emerging area of research.

In catalytic cycles involving palladium and arsenic-based ligands, the potential for MLC exists. The arsenic atom, with its lone pair of electrons, can act as a Lewis base, while the metal center exhibits its characteristic reactivity. The interplay between the electronic properties of the arsenic ligand and the palladium center could lead to cooperative effects in substrate activation and bond formation. For instance, the ligand could assist in proton transfer steps or stabilize key intermediates within the catalytic cycle. However, specific, detailed studies demonstrating and elucidating metal-ligand cooperativity in catalytic cycles involving this compound-derived complexes remain a subject for further investigation.

Advanced Material Synthesis Utilizing Organoarsenic Coordination Chemistry

The ability of organoarsenic compounds to form coordination complexes extends beyond catalysis into the realm of materials science. The directional bonding and potential for self-assembly in these systems make them intriguing building blocks for novel materials with unique properties.

Formation of Organoarsenic Polymeric Structures

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. The use of organoarsenic ligands, such as those derived from this compound, in the synthesis of coordination polymers is a developing field. The geometry and connectivity of the arsenic-containing ligand, in conjunction with the coordination preferences of the metal ion, dictate the dimensionality and topology of the resulting polymeric network.

The synthesis of such materials could involve the reaction of a this compound derivative with a suitable metal salt under conditions that promote polymerization. The resulting organoarsenic polymeric structures could exhibit interesting properties, such as luminescence, magnetism, or porosity, depending on the chosen components. While the broader field of coordination polymers is extensive, the specific exploration of this compound as a primary building block for these advanced materials is still in its early stages, representing a promising avenue for future research in materials chemistry.

Advanced Analytical Methodologies for Detection and Speciation of Diphenylarsinous Acid

Chromatographic Techniques for Separation and Quantification of Diphenylarsinous Acid

The accurate detection and quantification of this compound (DPAA), a compound of significant environmental and toxicological concern, necessitates sophisticated analytical methodologies. Chromatographic techniques, which separate complex mixtures into their individual components, are central to this effort. When coupled with highly sensitive and specific detectors, these methods allow for the precise identification and measurement of DPAA, even at trace levels. The following sections detail the principal chromatographic strategies employed for the analysis of this hazardous arsenical.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the speciation of arsenic compounds. It separates species based on their interactions with a stationary phase (the column) and a liquid mobile phase. For a polar compound like this compound, HPLC is particularly well-suited as it analyzes compounds in a liquid state, avoiding the need for chemical modification to increase volatility. The power of HPLC is significantly enhanced when paired with advanced detection systems that provide either elemental or molecular-specific information.

HPLC-Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) creates a powerful tool for arsenic speciation. researchgate.netnih.gov In this hyphenated technique, the HPLC system separates the different arsenic compounds present in a sample. The separated compounds then flow from the HPLC column into the ICP-MS instrument. Inside the ICP-MS, a high-temperature argon plasma atomizes and ionizes the compounds, and the mass spectrometer then detects and quantifies the arsenic based on its specific mass-to-charge ratio (m/z 75).

The primary advantage of HPLC-ICP-MS is its exceptional sensitivity and elemental specificity. thermofisher.com It can detect arsenic species at parts-per-trillion levels, making it ideal for environmental monitoring and toxicological studies where concentrations are often very low. nih.govthermofisher.com While ICP-MS provides information on the presence and quantity of arsenic, it does not directly provide structural information about the molecule it is attached to. researchgate.net However, by combining the retention time from the HPLC with the arsenic-specific signal from the ICP-MS, analysts can identify and quantify known arsenic species like DPAA, provided a standard is available for comparison. Research has demonstrated the successful use of HPLC-ICP-MS for the determination of DPAA and its metabolites in various samples, including groundwater and biological tissues. researchgate.netresearchgate.net

HPLC-Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For unambiguous identification of this compound, HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is an invaluable technique. researchgate.net Unlike ICP-MS, which focuses on elemental detection, ESI-MS/MS provides detailed molecular and structural information. researchgate.netupce.cz After separation by HPLC, the analyte enters the ESI source, where it is converted into gas-phase ions with minimal fragmentation. These parent ions are then selected and fragmented in the mass spectrometer to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification of the compound.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background noise, which is crucial when analyzing complex matrices. researchgate.net Methods have been developed using HPLC-ESI-MS/MS for the sensitive determination of DPAA in various samples. researchgate.net The technique's ability to confirm the molecular structure makes it a powerful complementary method to HPLC-ICP-MS, especially when investigating unknown arsenic metabolites or degradation products. researchgate.net

HPLC-Pulsed Amperometric Detection (PAD)

Pulsed Amperometric Detection (PAD) is an electrochemical detection method that can be coupled with HPLC for the analysis of compounds that can be oxidized or reduced at an electrode surface. antecscientific.comamericanlaboratory.com For arsenic species, PAD offers a sensitive and selective means of detection. The technique involves applying a series of potential pulses to a working electrode (often gold) to first detect the analyte and then to clean the electrode surface, ensuring reproducible measurements over time. antecscientific.comamericanlaboratory.com

While PAD is more commonly associated with the analysis of carbohydrates and aminoglycosides, its applicability extends to other electroactive compounds, including certain metal species. nih.govchromatographyonline.comthermofisher.com The selectivity of PAD can be tuned by optimizing the potential waveform, allowing for the targeted detection of specific analytes in the presence of other co-eluting, non-electroactive compounds. nih.gov Although perhaps less common than ICP-MS or ESI-MS/MS for arsenic speciation, HPLC-PAD represents a viable and cost-effective alternative for routine analysis in laboratories where mass spectrometric detectors are not available.

Table 1: Comparison of HPLC Detection Methods for this compound

| Feature | HPLC-ICP-MS | HPLC-ESI-MS/MS | HPLC-PAD |

|---|---|---|---|

| Principle of Detection | Elemental Mass Spectrometry (detects ⁷⁵As) | Molecular Mass Spectrometry (detects parent/fragment ions) | Electrochemical (detects oxidation/reduction) |

| Information Provided | Elemental composition and quantity | Molecular weight and structure | Presence of electroactive groups |

| Sensitivity | Very High (pg/L to ng/L) thermofisher.com | High (ng/L to µg/L) | Moderate to High (µg/L to mg/L) |

| Specificity | High for arsenic-containing compounds | Very High (structural confirmation) | Moderate to High (tunable waveform) |

| Primary Application | Quantitative elemental speciation | Definitive compound identification and structural elucidation | Routine analysis of electroactive species |

Gas Chromatography (GC) with Mass Spectrometry (MS) after Derivatization

Gas Chromatography (GC) is a powerful separation technique that is typically reserved for volatile and thermally stable compounds. This compound, being a polar and non-volatile compound, cannot be directly analyzed by GC. jfda-online.com Therefore, a chemical modification step known as derivatization is required to convert it into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comresearchgate.net

Derivatization Strategies for Enhanced Volatility and Detection

Derivatization aims to replace the active hydrogen in the hydroxyl group of this compound with a non-polar, thermally stable group. gcms.cz This process decreases the polarity of the molecule and increases its volatility, allowing it to be vaporized in the GC inlet without decomposition. jfda-online.com A common and effective derivatization strategy for acidic compounds like DPAA is methylation. researchgate.net

Methylation with Trimethylsilyldiazomethane (TMSDAM) : Trimethylsilyldiazomethane is a methylating agent used for the derivatization of acidic compounds. researchgate.netlittlemsandsailing.com It reacts with the acidic proton of the arsinous acid group to form a methyl ester derivative. This reaction is often preferred because it is efficient and the by-products are generally inert and volatile, minimizing interference during GC-MS analysis. researchgate.netresearchgate.net The resulting methylated DPAA is significantly more volatile and can be readily analyzed by GC-MS. Research has shown that optimizing derivatization conditions such as temperature and reaction time is crucial for achieving complete conversion and obtaining reliable quantitative results. sigmaaldrich.comnih.gov Once derivatized, the compound is introduced into the GC-MS system, where it is separated from other components and identified based on its retention time and mass spectrum. nih.gov

Table 2: Derivatization for GC-MS Analysis of this compound

| Parameter | Description |

|---|---|

| Objective | Increase volatility and thermal stability for GC analysis. jfda-online.comresearchgate.net |

| Target Functional Group | Arsinous acid (-As(Ph)₂OH) |

| Derivatization Agent | Trimethylsilyldiazomethane (TMSDAM) researchgate.net |

| Reaction | Methylation of the acidic hydroxyl group. |

| Product | Methyl diphenylarsinite (Ph₂As-OCH₃) |

| Benefits | Enables GC separation; creates characteristic mass spectrum for MS detection. nih.gov |

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopy is the cornerstone for the structural elucidation of chemical compounds. For this compound, a combination of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy provides a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.

Research Findings: While a dedicated, published spectrum for pure this compound is not readily available, data from closely related compounds, such as diphenylchloroarsine (B1221446), allow for a reliable prediction of its spectral features. aalto.fiaalto.fi The ¹H NMR spectrum is expected to be dominated by signals from the two phenyl groups. These aromatic protons would typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.8 ppm, due to the electron-withdrawing nature of the arsenic atom. libretexts.orglibretexts.org The single proton of the arsenious acid functional group (As-OH) would present a broad singlet. Its chemical shift can be highly variable and is sensitive to factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.netnih.gov

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for the carbon atoms of the phenyl rings. oregonstate.edunih.gov Four signals are anticipated for the phenyl carbons due to symmetry: the ipso-carbon (C1, directly attached to arsenic), and the ortho- (C2/C6), meta- (C3/C5), and para- (C4) carbons. The ipso-carbon signal is often broadened and of lower intensity. The chemical shifts for aromatic carbons generally fall between 125 and 150 ppm. libretexts.orgwisc.edulibretexts.org The electronegativity and anisotropic effects of the arsenic atom will influence the precise shifts of the C1, C2, and C6 carbons. aalto.finih.gov Computational NMR studies on organoarsenicals have also become a valuable tool for predicting and confirming chemical shifts, aiding in structural assignments where experimental data is ambiguous. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Phenyl Protons (C₆H₅) | 7.2 - 7.8 | Multiplet (m) | Complex pattern due to coupling between ortho, meta, and para protons. |

| ¹H | Hydroxyl Proton (As-OH) | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | Shift and broadening are highly dependent on solvent and concentration. |

| ¹³C | Ipso-Carbon (C-As) | ~135 - 145 | Singlet | Carbon directly attached to arsenic; may be weak. |

| ¹³C | Ortho-Carbons | ~130 - 135 | Singlet | Adjacent to the arsenic-substituted carbon. |

| ¹³C | Meta-Carbons | ~128 - 130 | Singlet | - |

| ¹³C | Para-Carbon | ~129 - 132 | Singlet | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with fragmentation analysis, it is a powerful tool for structural elucidation. Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are applicable to organoarsenic compounds. researchgate.netulisboa.pt

Research Findings: The molecular weight of this compound (C₁₂H₁₁AsO) is approximately 246.12 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 246. Due to the presence of arsenic, which is monoisotopic (⁷⁵As), the isotopic pattern will be primarily dictated by the natural abundance of ¹³C.

Fragmentation of the molecular ion provides structural clues. wikipedia.org For this compound, key fragmentation pathways would likely include:

Loss of the hydroxyl group: A prominent peak at m/z 229 ([M-OH]⁺), corresponding to the diphenylarsenyl cation ((C₆H₅)₂As⁺).

Cleavage of the Arsenic-Carbon bond: This can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or a diphenyl fragment.

Loss of a phenyl group: A peak corresponding to the [M-C₆H₅]⁺ fragment at m/z 169 (C₆H₅AsOH⁺).

Fragmentation of the phenyl rings: Characteristic losses for benzene (B151609) rings, such as the loss of acetylene (B1199291) (C₂H₂), can lead to further daughter ions. libretexts.orgmiamioh.edu

Soft ionization techniques like ESI are particularly useful as they often produce the protonated molecule [M+H]⁺ (m/z 247) with minimal fragmentation, which is beneficial for molecular weight confirmation. researchgate.netuab.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 247 | [M+H]⁺ | [C₁₂H₁₂AsO]⁺ | Protonated molecule (e.g., in ESI-MS) |

| 246 | [M]⁺• | [C₁₂H₁₁AsO]⁺• | Molecular ion (e.g., in EI-MS) |

| 229 | [M-OH]⁺ | [C₁₂H₁₀As]⁺ | Loss of hydroxyl radical |

| 169 | [M-C₆H₅]⁺ | [C₆H₅AsOH]⁺ | Loss of a phenyl radical |

| 152 | [As(C₆H₅)]⁺• | [C₆H₅As]⁺• | Loss of a phenyl radical and hydroxyl radical |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from As-C bond cleavage |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different types of bonds vibrate at characteristic frequencies, making IR an excellent tool for identifying functional groups. youtube.comyoutube.com

Research Findings: The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the O-H bond in the arsenious acid group. The broadness is a result of intermolecular hydrogen bonding. youtube.comyoutube.com This is often one of the most recognizable peaks in the spectrum.

Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring. youtube.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.

As-O Stretch: The stretching vibration for the arsenic-oxygen single bond is expected to appear in the fingerprint region of the spectrum, typically between 550 and 750 cm⁻¹.

The combination of a broad O-H stretch with aromatic C-H and C=C stretching bands provides strong evidence for the structure of this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Arsenious acid (-As-OH) | Strong, Broad |

| 3050 - 3100 | C-H stretch | Aromatic (Phenyl) | Medium, Sharp |

| 1450 - 1600 | C=C stretch | Aromatic (Phenyl) | Medium to Weak |

| 550 - 750 | As-O stretch | Arsenic-Oxygen bond | Medium |

Beyond the primary methods, other techniques offer specialized information regarding the electronic properties, elemental composition, and surface characteristics of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a technique specific to species with unpaired electrons, such as radicals. youtube.com While this compound itself is not a radical, EPR is highly relevant for studying its chemical reactivity. Research on related trivalent arsenicals like dimethylarsinous acid has shown that these compounds can participate in redox reactions that generate free radicals. nih.govacs.org EPR spin trapping studies can be used to detect and identify transient radical intermediates formed during the oxidation of this compound, providing insight into its mechanisms of toxicity and environmental transformation. nih.govacs.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. youtube.com The phenyl groups in this compound act as chromophores. The spectrum is expected to show strong absorptions in the UV region (around 200-280 nm) corresponding to π → π* transitions within the aromatic rings. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution, as changes in protonation state can affect the electronic structure of the molecule. youtube.comnih.govresearchgate.net

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX): SEM provides high-resolution images of a sample's surface morphology. When coupled with EDX, it allows for elemental analysis of a specific area. For a sample containing this compound, SEM could visualize the crystalline or amorphous nature of the solid material, while EDX would provide elemental mapping, confirming the presence and co-localization of Arsenic (As), Carbon (C), and Oxygen (O) on the sample surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of elements on the surface of a material. carleton.eduwikipedia.org For this compound, XPS could unequivocally identify the presence of arsenic, carbon, and oxygen. More importantly, high-resolution scans of the As 3d or As 3p peaks would yield a binding energy characteristic of the As(III) oxidation state, allowing it to be distinguished from its pentavalent oxidation product, diphenylarsinic acid. whiterose.ac.ukmdpi.com

Sample Preparation and Preconcentration Techniques for Complex Matrices

Extracting and concentrating this compound from complex environmental or biological samples is a critical prerequisite for accurate analysis. Solid-phase extraction is a widely used and effective technique for this purpose.

Solid-phase extraction (SPE) is a sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample/solvent). It is used to isolate analytes of interest from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis.

Research Findings: The application of SPE to this compound would leverage the chemical properties of the molecule—specifically, its two hydrophobic phenyl groups and its polar, weakly acidic hydroxyl group. A common strategy would be a bind-and-elute method using a reversed-phase sorbent.

Sorbent Selection: A reversed-phase sorbent, such as C18-bonded silica, would be suitable. These sorbents are nonpolar and retain hydrophobic compounds from a polar (aqueous) sample matrix.

Methodology:

Conditioning: The SPE cartridge is first conditioned with a water-miscible organic solvent (e.g., methanol) followed by water or a buffer to prepare the sorbent for sample interaction.

Sample Loading: The aqueous sample, with its pH adjusted to ensure the this compound is in its neutral form (pH < pKa), is passed through the cartridge. The hydrophobic phenyl groups will interact with the C18 chains, retaining the analyte on the solid phase while polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained.

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong, nonpolar solvent, such as methanol (B129727) or acetonitrile. This step effectively concentrates the analyte into a clean solvent suitable for subsequent analysis by techniques like HPLC-MS.

This approach allows for the efficient separation of this compound from salts, proteins, and other polar interferences commonly found in environmental water or biological fluid samples.

Methodological Considerations for Matrix Effects and Interference Mitigation

The accurate detection and speciation of this compound (DPAA) in various environmental and biological matrices are significantly challenged by the presence of co-extractable matrix components. These components can cause matrix effects, leading to either suppression or enhancement of the analytical signal, and can also introduce direct spectral or chromatographic interferences. restek.comnih.gov Therefore, the development and application of advanced analytical methodologies must incorporate robust strategies to mitigate these effects, ensuring the reliability and accuracy of quantitative results.

Understanding Matrix Effects in DPAA Analysis

Matrix effects in the analysis of DPAA, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), primarily arise from the competition for ionization between the analyte and co-eluting matrix components in the ion source. restek.comrestek.com This can lead to a decrease (ion suppression) or, less commonly, an increase (ion enhancement) of the DPAA signal, resulting in inaccurate quantification. The nature and extent of matrix effects are highly dependent on the sample matrix, the sample preparation protocol, and the specific instrumental conditions. nih.gov For instance, the analysis of DPAA in complex matrices such as soil, sediment, or biological tissues is more prone to significant matrix effects compared to simpler matrices like water. acs.orgacs.org

Strategies for Interference Mitigation

Several strategies can be employed to minimize or compensate for matrix effects and interferences during the analysis of DPAA. These can be broadly categorized into sample preparation techniques, chromatographic optimization, and calibration strategies.

Advanced Sample Preparation:

The primary goal of sample preparation is to isolate DPAA from the bulk of the matrix components.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup of DPAA extracts. Various sorbents can be employed depending on the matrix and the physicochemical properties of DPAA. For complex matrices like soil and sediment, multi-layered SPE cartridges may be necessary to remove a broad range of interferences. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS methodology can be adapted for the extraction and cleanup of DPAA from complex food and environmental matrices. mdpi.com This approach involves an initial extraction with an organic solvent, followed by a dispersive SPE cleanup step to remove interfering compounds.

Matrix Disruption Techniques: For biological tissues, efficient cell lysis and protein precipitation are crucial to release DPAA and remove a significant portion of the matrix. Techniques such as ultrasonic extraction can be employed to enhance the extraction efficiency. acs.org

Chromatographic Separation:

Optimizing the chromatographic separation is key to resolving DPAA from co-eluting interferences.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC with sub-2 µm particle columns can provide significantly higher resolution and shorter analysis times compared to conventional HPLC, which is beneficial for separating DPAA from complex matrix components. acs.orgnih.gov

Column Chemistry: The choice of the stationary phase is critical. Reversed-phase chromatography is commonly used for the separation of phenylarsenic compounds. acs.org The selection of the appropriate column chemistry (e.g., C18, phenyl-hexyl) can be optimized to achieve the best separation from matrix interferences.

Calibration and Quantification Strategies:

To compensate for unavoidable matrix effects, several calibration strategies can be implemented.

Matrix-Matched Calibration: This is one of the most effective approaches to correct for matrix effects. mdpi.com Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects.

Internal Standards: The use of an internal standard (IS) is a powerful tool to correct for both matrix effects and variations in sample preparation and instrument response. scioninstruments.com An ideal IS for DPAA analysis would be a stable isotope-labeled version of the molecule (e.g., ¹³C-labeled DPAA). However, if an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used. scioninstruments.comnih.gov The IS should be added to the sample at the earliest stage of the sample preparation process. scioninstruments.com

Standard Addition: The standard addition method involves adding known amounts of a DPAA standard to aliquots of the sample extract. researchgate.net By plotting the instrument response against the added concentration, the endogenous concentration of DPAA in the sample can be determined. This method is particularly useful when a suitable blank matrix is not available for matrix-matched calibration.

Research Findings on Phenylarsenic Compounds

Studies on the degradation products of phenylarsenic chemical warfare agents in soil and sediment have highlighted the analytical challenges associated with these compounds. For example, in the analysis of diphenylarsinic acid and other phenylarsenic species in contaminated soil, significant matrix effects were observed. acs.orgacs.org The research demonstrated that a combination of optimized extraction with nitric acid, followed by reversed-phase chromatography and ICP-MS detection, was necessary for reliable quantification. acs.org Furthermore, the identification of methylated degradation products of phenylarsenic compounds in marine sediment using UHPLC-HRMS underscores the complexity of speciation analysis in environmental matrices and the need for high-resolution analytical techniques to differentiate between various arsenic species and overcome isobaric interferences. acs.orgnih.govnih.gov

The following table summarizes the common matrices in which DPAA may be analyzed, the potential interferences, and the recommended mitigation strategies.

| Matrix | Potential Interferences | Recommended Mitigation Strategies |

| Water | Dissolved organic matter, inorganic salts | Solid-Phase Extraction (SPE), use of internal standards. |

| Soil/Sediment | Humic and fulvic acids, clays, other organic compounds | Pressurized liquid extraction, SPE cleanup, matrix-matched calibration, standard addition. |

| Biological Tissues | Lipids, proteins, other endogenous molecules | Protein precipitation, QuEChERS, SPE cleanup, use of stable isotope-labeled internal standards. |

| Food Products | Fats, carbohydrates, pigments, other food components | QuEChERS, gel permeation chromatography (GPC) for high-fat matrices, matrix-matched calibration. |

Environmental Transformation and Fate of Diphenylarsinous Acid in Chemical Systems

Abiotic Degradation Pathways in Environmental Compartments

The primary abiotic degradation pathways for diphenylarsinous acid in the environment involve reactions with water and atmospheric oxygen. These processes are fundamental in determining the compound's stability and the nature of the resulting arsenic species.

In aqueous environments, this compound is susceptible to both hydrolysis and oxidation. While specific kinetic studies on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from related organoarsenic compounds, particularly the hydrolysis of arsenical chemical warfare agents. For instance, compounds like diphenylchloroarsine (B1221446), from which this compound can be derived, are known to hydrolyze in water. This hydrolysis would lead to the formation of this compound itself.

Identification and Characterization of Chemical Transformation Products and Intermediates

The transformation of this compound leads to the formation of several key products, which have been identified in environmental and laboratory settings. These products are generally more stable than the parent compound.

The principal transformation product of this compound in the environment is diphenylarsinic acid (DPAA). nih.govjst.go.jp This conversion occurs through the oxidation of the arsenic center from the +3 to the +5 state. DPAA is a more stable compound and has been detected in areas contaminated with arsenic-based chemical warfare agents. nih.gov Its presence in well water has been linked to the degradation of these agents. jst.go.jp The formation of DPAA from this compound is a key detoxification pathway, although DPAA itself is a compound of environmental concern.

Another potential transformation product is bis(diphenylarsine) oxide. While the direct formation from this compound is not explicitly detailed in available research, its structure suggests it could be an intermediate or a product of condensation reactions involving this compound or its derivatives. Bis(diphenylarsine) oxide has also been detected in contaminated well water alongside DPAA. jst.go.jp

Table 1: Key Transformation Products of this compound

| Precursor Compound | Transformation Product | Chemical Formula of Product | Significance |

| This compound | Diphenylarsinic acid | C₁₂H₁₁AsO₂ | Major, more stable oxidation product found in contaminated sites. nih.govjst.go.jp |

| This compound | Bis(diphenylarsine) oxide | C₂₄H₂₀As₂O | Detected in contaminated water, potentially formed through condensation. jst.go.jp |

Research into the environmental degradation of complex organoarsenic compounds has led to the discovery of various novel arsenic species. While specific novel species arising directly from this compound degradation are not well-documented, studies on the broader class of phenylarsenic compounds have identified methylated and thiolated derivatives in soil and sediment under certain conditions. For example, under anaerobic conditions, diphenylarsinic acid can be transformed into methyldiphenylarsine oxide and phenylarsonic acid. nih.gov It is plausible that similar or other novel species could be formed from this compound under specific environmental conditions, warranting further investigation.

Cheminformatics and Computational Approaches to Predicting Environmental Chemical Fate

Predicting the environmental fate of chemicals like this compound is a complex task. Cheminformatics and computational chemistry offer powerful tools to model and predict transformation pathways and the properties of degradation products.

Reaction libraries are curated collections of chemical reactions that can be used to predict the transformation of a given chemical. These libraries are developed based on known chemical principles and experimental data. For organoarsenic compounds, these libraries can include reactions such as hydrolysis, oxidation, reduction, and methylation. By applying these reaction rules to this compound, it is possible to generate a network of potential transformation products and degradation pathways. While specific, publicly accessible reaction libraries dedicated solely to this compound are not common, general-purpose predictive models can be utilized. These models take the structure of the molecule as input and, based on a set of predefined transformation rules, predict the likely degradation products. For example, a generic hydrolysis rule could be applied to a precursor like diphenylchloroarsine to predict the formation of this compound, and an oxidation rule would then predict its conversion to diphenylarsinic acid. The continuous development of these computational tools is essential for filling data gaps for less-studied compounds and for prioritizing research and risk assessment efforts.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing Diphenylarsinous acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves organoarsenic precursor reactions under inert conditions. Detailed protocols should specify stoichiometry, temperature control (e.g., maintaining sub-zero conditions to prevent degradation), and purification steps (e.g., recrystallization or column chromatography). Reproducibility requires documenting exact reagent grades, solvent purity, and reaction times. Supplementary materials should include raw spectral data (e.g., NMR, IR) for verification .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Elemental analysis validates arsenic content. For purity assessment, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is recommended. Ensure calibration standards are traceable and report detection limits .

Q. What precautions are necessary for safe handling and storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below 4°C. Conduct work in fume hoods with personal protective equipment (PPE), including arsenic-specific respirators. Regularly monitor storage conditions using environmental sensors to detect leaks or temperature fluctuations .

Q. How can researchers assess the purity of this compound samples?

- Methodological Answer : Combine quantitative methods: thermogravimetric analysis (TGA) for thermal stability, HPLC for organic impurities, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal contaminants. Validate results against certified reference materials (CRMs) .

Advanced Research Questions

Q. How can discrepancies in reported toxicity data for this compound be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, model organisms). Use statistical tools (e.g., multivariate regression) to isolate factors like solvent choice or dosage form. Cross-validate findings with in vitro/in vivo correlation studies and transparently report all experimental conditions .

Q. What computational modeling approaches are suitable for studying this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict electronic structures and reaction pathways. Molecular dynamics (MD) models assess solvation effects. Validate computational results with experimental kinetics data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What experimental designs are optimal for evaluating this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (e.g., Arrhenius modeling) across pH ranges (1–14) and temperatures (25–60°C). Monitor degradation products via LC-MS and quantify arsenic speciation using X-ray Absorption Near Edge Structure (XANES) spectroscopy. Include control samples with stabilizers (e.g., antioxidants) .

Q. How can researchers investigate this compound’s interactions in biological systems?

- Methodological Answer : Employ fluorescence tagging for cellular uptake studies (e.g., confocal microscopy). Use isothermal titration calorimetry (ITC) to measure binding affinities with biomolecules (e.g., proteins). Pair omics approaches (metabolomics/proteomics) to identify pathway disruptions and validate with CRISPR knockouts .

Q. What steps ensure reproducibility in ecotoxicological studies involving this compound?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna clones), exposure media (e.g., OECD guidelines), and endpoint measurements (e.g., LC50). Publish raw datasets and code for statistical analysis in open repositories. Conduct inter-laboratory comparisons to identify protocol variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.